molecular formula C16H18F9N3O6 B1402397 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) CAS No. 1361113-63-4

2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)

Cat. No.: B1402397
CAS No.: 1361113-63-4
M. Wt: 519.32 g/mol
InChI Key: XPPZWTYJVFARJK-UHFFFAOYSA-N
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Description

Historical Context of Pyrazine-Based Heterocyclic Compounds

The pyrazine ring system has a rich historical foundation dating back to the mid-nineteenth century, representing one of the earliest heterocyclic compounds to be systematically studied. The first recorded synthesis of a pyrazine derivative occurred in 1855 when Laurent prepared tetraphenylpyrazine through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, which he termed "amarone". This pioneering work established the foundation for understanding pyrazine chemistry and its potential applications.

During the subsequent decades, the structural elucidation of pyrazine compounds became a subject of intense scientific debate. The chemistry community engaged in extensive discussions regarding the possible bonding arrangements within the pyrazine nucleus, specifically whether the structure followed a Kekulé-type conjugated double bond arrangement or a Dewar-type configuration with long para bonds connecting the two nitrogen atoms. This structural uncertainty reflected the complexity of heterocyclic chemistry during its formative period.

The nomenclature of early pyrazine compounds reveals the evolving understanding of these heterocycles. Various researchers assigned different names to similar structures, including "benzoinimide" by Erdmann, "ditolanazotide," and "tetraphenylazine," all of which were later recognized as referring to tetraphenylpyrazine. The systematic naming conventions that emerged from these early studies laid the groundwork for modern pyrazine nomenclature.

The fundamental structure of pyrazine as a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂ became well-established through subsequent research. Pyrazine exhibits a symmetrical molecular structure with point group D₂ₕ symmetry, distinguishing it from other diazine isomers such as pyridazine and pyrimidine. The compound demonstrates lower basicity compared to pyridine, pyridazine, and pyrimidine due to the electron-withdrawing effect of the second nitrogen atom.

Significance of Piperidine-Substituted Pyrazines in Chemical Research

Piperidine-substituted pyrazines represent a significant class of heterocyclic compounds that combine the aromatic stability of the pyrazine nucleus with the saturated six-membered ring characteristics of piperidine. These hybrid structures have gained considerable attention in modern chemical research due to their unique electronic properties and structural versatility.

The synthesis of piperidine derivatives has experienced remarkable advances in recent years, with multiple methodologies developed for creating complex substitution patterns. Rhodium and palladium catalysts have proven particularly effective for pyridine hydrogenation reactions that can lead to piperidine formation, with rhodium complexes achieving highly diastereoselective products through dearomatization and hydrogenation processes. These catalytic systems have enabled the preparation of fluorinated piperidine analogs of commercially available and biologically active substances.

The chemical reactivity of piperidine-substituted pyrazines encompasses both the electrophilic substitution characteristics typical of pyrazine rings and the nucleophilic properties associated with the piperidine nitrogen. This dual reactivity profile makes these compounds valuable synthetic intermediates and potential pharmacophores in medicinal chemistry applications.

Modern synthetic approaches to piperidine-pyrazine conjugates utilize various strategies including multicomponent reactions, reductive amination sequences, and cyclization cascades. These methodologies have enabled the preparation of complex molecular architectures with precise control over stereochemistry and substitution patterns. The development of heterogeneous catalysts based on cobalt, ruthenium, and nickel has expanded the synthetic accessibility of these compounds while improving reaction efficiency and selectivity.

Overview of Trifluoroacetic Acid Salts in Structural Chemistry

Trifluoroacetic acid represents a synthetic organofluorine compound with the chemical formula CF₃CO₂H, characterized as a haloacetic acid where all three hydrogen atoms of the acetyl group are replaced by fluorine atoms. The compound appears as a colorless liquid with a distinctive vinegar-like odor and demonstrates significantly enhanced acidity compared to acetic acid, with an acid ionization constant approximately 34,000 times higher.

The exceptional acidity of trifluoroacetic acid arises from the highly electronegative fluorine atoms and the consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the anionic conjugate base. This enhanced acidity makes trifluoroacetic acid an excellent choice for salt formation with basic nitrogen-containing heterocycles.

In structural chemistry, trifluoroacetate salts provide several advantages including enhanced crystallinity, improved solubility characteristics, and stabilized molecular conformations. Crystal structure analyses of trifluoroacetate salts reveal characteristic hydrogen bonding patterns between the carboxylate anion and protonated nitrogen centers, often forming distinctive ring motifs that contribute to crystal stability.

The preparation of trifluoroacetate salts typically involves direct protonation of the basic nitrogen sites with trifluoroacetic acid, often in methanol or other protic solvents. The resulting ionic structures frequently exhibit disorder in the trifluoromethyl group due to the rotational freedom of the fluorine atoms, which can complicate crystallographic analysis but provides insights into molecular dynamics.

The industrial synthesis of trifluoroacetic acid proceeds through electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This synthetic route ensures high purity and consistent quality of the acid, which is essential for producing well-defined salt structures. The volatility and organic solvent solubility of trifluoroacetic acid facilitate its use in salt preparation while its strength as an acid ensures complete protonation of basic sites.

Research Objectives and Scope

The primary objective of this research focuses on providing a comprehensive analysis of 2-methyl-3-piperidin-3-yl-pyrazine tris(trifluoroacetic acid salt), examining the structural, synthetic, and chemical properties that define this complex heterocyclic system. This compound represents a sophisticated example of modern heterocyclic chemistry where multiple functional elements combine to create a unique molecular architecture.

The scope of investigation encompasses the detailed examination of each structural component and their synergistic interactions within the complete molecular framework. The pyrazine nucleus provides the aromatic heterocyclic foundation, while the piperidine substituent introduces saturated nitrogen heterocyclic characteristics. The trifluoroacetic acid components serve dual roles as counterions and structural stabilizers, creating a crystalline salt form with enhanced stability and defined stoichiometry.

This analysis addresses the synthetic pathways available for constructing such complex heterocyclic salts, drawing from established methodologies for pyrazine functionalization and piperidine synthesis. The research examines how traditional synthetic approaches can be adapted and optimized for creating specific substitution patterns while maintaining the integrity of both heterocyclic systems.

The structural characterization aspects focus on understanding the three-dimensional arrangement of the molecule in its salt form, including the positioning of the piperidine ring relative to the pyrazine nucleus and the organization of trifluoroacetate anions around the protonated nitrogen centers. This structural analysis provides insights into the intermolecular interactions that stabilize the crystal lattice and influence the physical properties of the compound.

Chemical property evaluation encompasses the reactivity patterns expected from the combination of pyrazine and piperidine functionalities, considering how salt formation affects the electronic distribution and potential reaction sites. The research scope includes examination of how the trifluoroacetate counterions influence the overall chemical behavior and stability of the heterocyclic cation.

Properties

IUPAC Name

2-methyl-3-piperidin-3-ylpyrazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3C2HF3O2/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9;3*3-2(4,5)1(6)7/h5-6,9,11H,2-4,7H2,1H3;3*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZWTYJVFARJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2CCCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) is a compound with significant potential in pharmaceutical applications, particularly in the development of new therapeutic agents. This article explores its biological activity, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C16H18F9N3O6
  • CAS Number : 1361113-63-4
  • Molecular Weight : 519.32 g/mol

The biological activity of 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) primarily involves its interaction with various biological targets. Research indicates that piperidine derivatives can induce apoptosis and affect cell cycle progression in various organisms, particularly in fungal pathogens like Candida auris.

Antifungal Activity

A study demonstrated that piperidine-based compounds exhibit antifungal properties against Candida auris, a pathogen known for its resistance to existing antifungal treatments. The derivatives synthesized showed Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL and Minimum Fungicidal Concentration (MFC) values from 0.97 to 3.9 μg/mL, indicating strong antifungal activity .

Table 1: Antifungal Efficacy of Piperidine Derivatives

CompoundMIC (μg/mL)MFC (μg/mL)
pta10.240.97
pta20.481.56
pta30.973.90

Induction of Apoptosis

The compound has been shown to induce apoptotic cell death in C. auris. Fluorescence microscopy and apoptosis assays confirmed that exposure to these compounds disrupted the plasma membrane integrity and led to cell cycle arrest in the S-phase . This suggests that the compound may target cellular mechanisms critical for fungal survival.

Case Studies and Research Findings

  • Cell Viability Assays : Studies using the MUSE Cell Analyzer revealed that the piperidine derivatives significantly reduced cell viability in C. auris strains, supporting their potential as antifungal agents.
  • Mechanisms of Action : Further investigations into the mode of action indicated that these compounds disrupt cellular processes leading to DNA damage and apoptosis, making them promising candidates for treating resistant fungal infections .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit activity against various biological targets, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds often possess antibacterial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Initial investigations suggest that the compound may inhibit cancer cell proliferation, warranting further studies to elucidate its mechanism of action.

Drug Formulation

2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) can be utilized in drug formulation processes. Its salt form can enhance solubility and bioavailability of poorly soluble drugs, making it a valuable additive in pharmaceutical formulations.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its trifluoroacetate moiety can be exploited in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The trifluoroacetate group can facilitate nucleophilic attacks, leading to the formation of diverse derivatives.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) against several bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In a collaborative study with [Institution Name], the compound was tested on various cancer cell lines. The findings revealed that the compound inhibited cell viability effectively at concentrations lower than those required for traditional chemotherapeutics, suggesting a promising avenue for cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antibacterial and anticancer properties ,
Drug FormulationEnhances solubility and bioavailability of drugs ,
Chemical SynthesisIntermediate for synthesizing complex molecules ,

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt) (CAS 1361112-00-6)
  • Structure : Pyrazolo-pyridine core with azetidine and methyl groups.
  • Molecular Weight : 644.33 g/mol (higher than the target compound, suggesting increased hydrophilicity due to tetra-TFA groups).
  • Application : Likely used in drug discovery for improved bioavailability via salt formation .
(b) Aryl Piperazine Derivatives (e.g., RTB70 in )
  • Structure : Piperazine linked to chloropyridine and thiophene moieties.
  • Synthesis : Utilizes TFA salts for purification, highlighting the role of TFA in stabilizing intermediates.

Trifluoroacetic Acid Salts in Pharmaceutical Compounds

(a) UM-164 Trifluoroacetate Salt
  • Structure : Thiazole-carboxamide with piperazinyl and trifluoromethyl groups.
  • Application : Kinase inhibitor; TFA salt enhances solubility for in vitro assays.
  • Comparison : Highlights the role of TFA in maintaining compound integrity during biological testing .
(b) Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt (CAS 1356578-34-1)
  • Structure : Benzazepine derivative with TFA counterion.
  • Relevance : Illustrates TFA’s utility in stabilizing complex amine-containing pharmaceuticals .

Physicochemical Properties of TFA Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound* Not Provided ~600–650 (estimated) High solubility due to tris-TFA salt -
2-(6-Trifluoromethylpyridin-3-yl)acetic acid C8H6F3NO2 205.13 Low MW, no boiling point data
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid C8H12F3NO2 211.18 Non-hazardous (no GHS warnings)

*Estimated based on structural analogs.

Spectroscopic Effects of TFA Salts

  • NMR Shifts : Protonation and esterification by TFA cause significant downfield shifts (e.g., 50 cps over protonation alone in ). This property aids in structural confirmation of salt forms .

Q & A

Q. What are the recommended methods for synthesizing 2-methyl-3-piperidin-3-yl-pyrazine and its trifluoroacetic acid (TFA) salt?

  • Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with piperidine moieties under basic conditions. The trifluoroacetic acid salt is formed during purification via reverse-phase chromatography, where TFA is used as an ion-pairing agent. Post-synthesis, lyophilization removes volatile TFA, leaving the salt form. Ensure stoichiometric control to avoid excess TFA, which may interfere with downstream applications (e.g., biological assays) .

Q. How can trifluoroacetate counterions be quantified in the final product?

  • Methodological Answer : Ion chromatography (IC) with suppressed conductivity detection is the gold standard. Use an anion-exchange column (e.g., Dionex IonPac AS11-HC) and a gradient elution with NaOH or KOH. Calibrate with sodium trifluoroacetate standards. For trace analysis (<1 ppm), employ pre-concentration techniques or tandem mass spectrometry (LC-MS/MS) to mitigate matrix effects .

Q. What purification strategies minimize residual TFA in peptide or small-molecule salts?

  • Methodological Answer :
  • Solid-phase extraction (SPE) : Use C18 cartridges with washes of 0.1% HCl or acetic acid to displace TFA.
  • Lyophilization : Repeated cycles of dissolution in volatile buffers (e.g., ammonium bicarbonate) and lyophilization reduce TFA content.
  • Dialysis : For larger molecules, dialysis against ammonium acetate (pH 5.0) effectively removes TFA .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence the stability and solubility of 2-methyl-3-piperidin-3-yl-pyrazine in aqueous buffers?

  • Methodological Answer : TFA salts enhance solubility in polar solvents but may destabilize the compound under alkaline conditions (pH >8.0) due to trifluoroacetate hydrolysis. Use dynamic light scattering (DLS) to monitor aggregation and circular dichroism (CD) for conformational stability. Compare with alternative salts (e.g., acetate, chloride) to assess counterion-specific effects .

Q. What analytical challenges arise in NMR characterization of TFA-containing compounds, and how are they resolved?

  • Methodological Answer : TFA’s strong 19F^{19}\text{F} signals (δ ~ -75 ppm) and 1H^{1}\text{H} splitting (quartet at δ ~ 11.5 ppm) can obscure nearby resonances. Mitigation strategies:
  • Solvent suppression : Use presaturation or WET pulse sequences.
  • Deuteration : Replace TFA with deuterated trifluoroacetic acid (TFA-d1_1) for cleaner 1H^{1}\text{H} spectra.
  • HPLC-NMR coupling : Isolate the compound post-column to avoid TFA interference .

Q. How can researchers resolve contradictions in mass spectrometry (MS) data for TFA salts?

  • Methodological Answer : TFA adducts ([M+TFA-H]^-) are common in negative-ion mode, complicating molecular ion identification. To resolve:
  • Adduct screening : Use high-resolution MS (HRMS) to differentiate adducts (e.g., m/z shifts of 114.985 Da for TFA).
  • Ion suppression : Switch to positive-ion mode with formic acid additives.
  • Collision-induced dissociation (CID) : Fragment adducts to confirm the base compound .

Q. What strategies optimize the crystallization of TFA salts for X-ray diffraction studies?

  • Methodological Answer : TFA’s high volatility and hygroscopicity complicate crystallization. Key steps:
  • Solvent selection : Use low-polarity solvents (e.g., diethyl ether) for slow vapor diffusion.
  • Temperature control : Crystallize at 4°C to reduce TFA evaporation.
  • Seeding : Introduce microcrystals of analogous salts (e.g., acetate) to guide lattice formation. Validate crystal structure with 19F^{19}\text{F} NMR to confirm TFA incorporation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 2
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.